N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide
説明
特性
IUPAC Name |
N-[2-(6-morpholin-4-ylpyrimidin-4-yl)oxyethyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c21-16(13-3-1-2-4-13)17-5-8-23-15-11-14(18-12-19-15)20-6-9-22-10-7-20/h11-13H,1-10H2,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKJXVFBPAQMISQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NCCOC2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide typically involves several steps. Starting from commercially available cyclopentanecarboxylic acid, the first step includes conversion to its corresponding acid chloride using thionyl chloride or oxalyl chloride. Subsequent reactions involve the introduction of the 6-morpholinopyrimidin-4-yl moiety through nucleophilic substitution, followed by the attachment of the oxyethyl linker to the cyclopentane ring. This multistep synthesis requires careful control of reaction conditions such as temperature, solvent, and catalysts to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the large-scale production of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide demands efficient and cost-effective methods. One approach involves optimizing the synthetic route to minimize the number of steps and use of expensive reagents. The use of continuous flow reactors and process intensification techniques can also enhance the scalability and reproducibility of the synthesis. Monitoring and automation of reaction parameters are crucial to maintaining consistent product quality.
化学反応の分析
Types of Reactions it Undergoes: N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Its cyclopentane ring and morpholinopyrimidine moiety offer multiple sites for chemical modifications, making it a versatile compound for synthetic chemists.
Common Reagents and Conditions Used in These Reactions: Common reagents used in the reactions of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides and amines. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and appropriate solvents to achieve optimal yields.
Major Products Formed from These Reactions: The reactions of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide yield a range of products depending on the reaction conditions For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications: N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide has found applications in numerous scientific fields. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators. In medicine, the compound's unique structure has prompted research into its potential as a therapeutic agent for various diseases. Industrially, it is used as an intermediate in the production of advanced materials and specialty chemicals.
Mechanism of Action: The mechanism by which N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its morpholinopyrimidine moiety may bind to enzyme active sites or receptor domains, modulating their activity. The oxyethyl linker and cyclopentane ring contribute to the compound's overall binding affinity and selectivity, enhancing its efficacy in biological systems.
Comparison with Similar Compounds: When compared to similar compounds, N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide stands out due to its unique combination of structural elements. Similar compounds, such as N-(2-(pyrimidin-4-yloxy)ethyl)cyclopentanecarboxamide or N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopropanecarboxamide, may share some chemical properties but differ in their overall reactivity and biological activity. These differences highlight the distinct advantages of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide in specific applications.
生物活性
N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
The molecular structure of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide indicates significant potential for interaction with biological targets. The compound has a molecular weight of approximately 437.5 g/mol and contains multiple functional groups that may contribute to its biological activity.
Research suggests that compounds similar to N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide may act through several mechanisms:
- Farnesyltransferase Inhibition : Similar compounds have been noted for their ability to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cell signaling pathways related to cancer proliferation .
- Induction of Apoptosis : Evidence indicates that these compounds can induce apoptosis in cancer cells by arresting the cell cycle, particularly at the S phase . This is often mediated through alterations in pro-apoptotic and anti-apoptotic protein levels.
- Mitochondrial Dysfunction : The induction of mitochondrial dysfunction and subsequent activation of caspases (e.g., caspase-3) have been observed as key pathways through which these compounds exert their anti-cancer effects .
In Vitro Studies
In vitro studies have demonstrated the efficacy of N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide against various human cancer cell lines. The following table summarizes the anti-tumor activity observed:
| Cell Line | Inhibition Rate (%) | IC50 (μM) |
|---|---|---|
| A549 | 100.07 | 8.99 |
| HepG2 | 99.98 | 6.92 |
| DU145 | 99.93 | 7.89 |
| MCF7 | 100.39 | 8.26 |
This data indicates that the compound exhibits remarkable potency across different cancer types, outperforming established drugs such as Sunitinib in some cases .
Case Studies
- HepG2 Cells : A study focusing on HepG2 liver carcinoma cells revealed that treatment with N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide led to a significant increase in the proportion of cells in the S phase, indicating cell cycle arrest. The compound also altered levels of key apoptotic proteins, enhancing the expression of Bax while decreasing Bcl-2 levels .
- Comparative Analysis : When compared to Sunitinib, N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide showed superior inhibition rates and lower IC50 values across multiple cancer cell lines, highlighting its potential as a lead compound for further development in cancer therapy .
類似化合物との比較
Comparison with Structurally Similar Compounds
While direct pharmacological or biochemical data for N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide are sparse, comparisons can be drawn with structurally analogous compounds, particularly those sharing cyclopentanecarboxamide or pyrimidine-morpholine frameworks. Below is an analysis based on synthetic, physicochemical, and functional similarities:
Structural Analogues from Hydrazine-Carbonothioyl Derivatives
The closest structural analogs documented in literature are cyclopentanecarboxamide-linked hydrazine-carbonothioyl derivatives (Table 1). These compounds, synthesized via hydrazine-thiocarbamide coupling, exhibit variations in substituents and physicochemical properties:
| Compound Name | Yield (%) | Melting Point (°C) | Key Substituent |
|---|---|---|---|
| N-(2-(2-Phenoxyacetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.12) | 59 | 158–161 | Phenoxyacetyl |
| N-(2-(2-(Phenylthio)acetyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.13) | 63 | 148–150 | Phenylthioacetyl |
| N-(2-Benzoylhydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.14) | 66 | 193–195 | Benzoyl |
| N-(2-(2-Aminobenzoyl)hydrazine-1-carbonothioyl)cyclopentanecarboxamide (2.15) | 56 | 195–197 | 2-Aminobenzoyl |
Key Observations :
- Yield: The benzoyl-substituted derivative (2.14) showed the highest yield (66%), likely due to the stability of the benzoyl group during synthesis. In contrast, the 2-aminobenzoyl variant (2.15) had a lower yield (56%), possibly due to steric or electronic effects of the amine group .
- Melting Points: Melting points correlate with substituent polarity. The phenylthioacetyl derivative (2.13) had the lowest melting point (148–150°C), likely due to reduced intermolecular hydrogen bonding compared to the benzoyl (2.14) or aminobenzoyl (2.15) analogs .
Functional Comparison with Pyrimidine-Morpholine Derivatives
Compounds featuring pyrimidine-morpholine scaffolds are well-documented in kinase inhibitor research. For example:
- GSK3β Inhibitors: Pyrimidine-morpholine derivatives often target glycogen synthase kinase-3β (GSK3β), with IC₅₀ values in the nanomolar range. Substitution at the pyrimidine C4 position (e.g., ether or amine linkers) significantly affects potency and selectivity .
- Solubility and Bioavailability: The morpholine ring enhances aqueous solubility, while cyclopentanecarboxamide may improve membrane permeability. However, the ethyl ether linker in N-(2-((6-morpholinopyrimidin-4-yl)oxy)ethyl)cyclopentanecarboxamide could introduce metabolic instability compared to more rigid linkers (e.g., amides or aromatic spacers) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
